molecular formula C12H16N2O B1320403 N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide CAS No. 926194-24-3

N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide

Cat. No.: B1320403
CAS No.: 926194-24-3
M. Wt: 204.27 g/mol
InChI Key: XZCAEUYEXHCYQM-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, which is further connected to a cyclobutanecarboxamide moiety.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclobutanecarboxamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring.

    N-(3-Amino-2-methylphenyl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring.

Uniqueness

N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide is unique due to its specific ring size, which imparts distinct steric and electronic properties. These properties influence its reactivity, binding affinity, and overall behavior in chemical and biological systems, making it a valuable compound for targeted applications .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-10(13)6-3-7-11(8)14-12(15)9-4-2-5-9/h3,6-7,9H,2,4-5,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCAEUYEXHCYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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